molecular formula C26H26N6O2 B11198854 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11198854
M. Wt: 454.5 g/mol
InChI Key: VEMANKFERRVBFZ-UHFFFAOYSA-N
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Description

1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of oxadiazole, pyridine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The pyridine and piperidine moieties are then introduced through nucleophilic substitution reactions, often using pyridine derivatives and piperidine carboxamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to biological targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of oxadiazole, pyridine, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H26N6O2/c1-18-4-6-20(7-5-18)23-30-26(34-31-23)22-3-2-12-28-24(22)32-15-10-21(11-16-32)25(33)29-17-19-8-13-27-14-9-19/h2-9,12-14,21H,10-11,15-17H2,1H3,(H,29,33)

InChI Key

VEMANKFERRVBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=NC=C5

Origin of Product

United States

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